molecular formula C16H25NO B584993 rac Deoxy-O-desmethyl Venlafaxine-d6 CAS No. 1346600-06-3

rac Deoxy-O-desmethyl Venlafaxine-d6

Katalognummer: B584993
CAS-Nummer: 1346600-06-3
Molekulargewicht: 253.419
InChI-Schlüssel: BKCFZQQZVCEESN-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Deoxy-O-desmethyl Venlafaxine-d6 ( 1346600-06-3) is a deuterated analogue of a key Venlafaxine impurity. With a molecular formula of C₁₆H₁₉D₆NO and a molecular weight of 253.41 g/mol, this compound is synthesized with a high purity of >95% . Deuteration, in this context, involves the substitution of six hydrogen atoms with deuterium (D6) at the dimethylamino group, a feature that makes it invaluable in modern analytical chemistry. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The primary application of this deuterated standard is in the analytical method development, validation (AMV), and quality control (QC) during the production of the antidepressant drug Venlafaxine . It plays a critical role in applications such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), where it serves as an internal standard. Using a deuterated standard like rac Deoxy-O-desmethyl Venlafaxine-d6 improves the accuracy and reliability of quantitative analyses by correcting for variations in sample preparation and instrument response. Its use is crucial for ensuring product safety and efficacy by monitoring and controlling impurities in Active Pharmaceutical Ingredients (APIs), supporting activities for Abbreviated New Drug Applications (ANDAs) and commercial manufacturing .

Eigenschaften

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-cyclohexylethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of rac Deoxy-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate cyclohexyl and phenol derivatives. The key steps include:

Analyse Chemischer Reaktionen

rac Deoxy-O-desmethyl Venlafaxine-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenol group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac Deoxy-O-desmethyl Venlafaxine-d6 is used extensively in scientific research, particularly in the following areas:

Wirkmechanismus

The mechanism of action of rac Deoxy-O-desmethyl Venlafaxine-d6 is similar to that of Venlafaxine. It primarily acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET) .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares rac Deoxy-O-desmethyl Venlafaxine-d6 with structurally related venlafaxine derivatives and metabolites:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Application CAS Number
rac Deoxy-O-desmethyl Venlafaxine-d6 C₁₆H₁₉D₆NO 253.41 Deuterated, deoxy modification Internal standard for LC-MS/MS assays 1346600-06-3
O-Desmethylvenlafaxine (Major Metabolite) C₁₆H₂₃NO₂ 261.36 Demethylated at O-position Active metabolite of venlafaxine 93413-62-8
O-Desmethyl Venlafaxine-d10 C₁₆H₁₅D₁₀NO₂ 273.44 10 deuterium atoms Quantification in metabolic studies N/A
rac Dehydro-O-desmethyl Venlafaxine-d6 C₁₆H₁₇D₆NO 251.40 Deuterated, dehydrogenation Research on oxidative pathways N/A
Venlafaxine N-Oxide C₁₇H₂₇NO₃ 293.41 Oxidized nitrogen atom Study of metabolic oxidation 1094598-37-4

Key Observations :

  • Deuterium Labeling : Compounds like rac Deoxy-O-desmethyl Venlafaxine-d6 and O-Desmethyl Venlafaxine-d10 are critical for minimizing isotopic interference in analytical workflows, ensuring precise quantification of venlafaxine and metabolites in biological matrices .
  • Deoxy Modification : The absence of an oxygen atom in rac Deoxy-O-desmethyl Venlafaxine-d6 alters its polarity compared to O-desmethylvenlafaxine, impacting chromatographic retention times and solubility profiles .
  • Metabolic Relevance : O-Desmethylvenlafaxine is the primary active metabolite formed via CYP2D6-mediated O-demethylation, while Venlafaxine N-Oxide arises from hepatic oxidation .

Analytical and Pharmacokinetic Comparisons

  • LC-MS/MS Applications : rac Deoxy-O-desmethyl Venlafaxine-d6 is used to quantify venlafaxine and its metabolites in plasma, leveraging its deuterated structure to match ionization efficiency with analytes . In contrast, underivatized O-desmethylvenlafaxine requires external calibration .
  • Metabolic Stability : Deuteration reduces metabolic clearance in vivo, but the deoxy group in rac Deoxy-O-desmethyl Venlafaxine-d6 may limit its enzymatic recognition compared to O-desmethylvenlafaxine .
  • Regulatory Use : USP standards for venlafaxine hydrochloride specify limits for related compounds like O-desmethylvenlafaxine, necessitating deuterated analogs for compliance testing .

Research Findings

  • NMR Characterization: Structural elucidation of deoxy analogs (e.g., loss of oxymethine signals in ¹H-NMR) aligns with findings in pestalafuranone derivatives, where deoxygenation shifts methylene protons upfield (δH 2.28 ppm vs. 4.53 ppm in oxygenated analogs) .
  • Pharmacogenomic Impact: Poor CYP2D6 metabolizers exhibit elevated venlafaxine and reduced O-desmethylvenlafaxine levels, underscoring the need for deuterated internal standards to monitor therapeutic ranges .

Biologische Aktivität

Rac Deoxy-O-desmethyl Venlafaxine-d6 is a deuterated analog of O-desmethyl venlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound is utilized primarily in pharmacokinetic studies and as an internal standard in analytical chemistry, particularly in mass spectrometry. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C16H19D6NO2C_{16}H_{19}D_{6}NO_{2}
  • Molecular Weight : 269.41 g/mol
  • CAS Number : 1062605-69-9

Rac Deoxy-O-desmethyl Venlafaxine-d6 functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biological activity is closely related to its ability to inhibit the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation. This mechanism is pivotal for its antidepressant effects, which are observed in various clinical settings.

Biological Activity

Research indicates that Rac Deoxy-O-desmethyl Venlafaxine-d6 exhibits several biological activities:

  • Antidepressant Effects :
    • Similar to its parent compound, it has been shown to alleviate symptoms of depression by modulating neurotransmitter levels in the brain.
    • Studies indicate that the compound enhances serotonergic and noradrenergic neurotransmission, contributing to its efficacy as an antidepressant .
  • Analytical Applications :
    • Used as an internal standard in LC-MS/MS techniques for quantifying venlafaxine and its metabolites in biological samples. This application is critical for pharmacokinetic studies and therapeutic monitoring .
  • Toxicological Profile :
    • The compound has been classified under GHS as potentially harmful, with specific warnings regarding reproductive toxicity and acute oral toxicity .
    • Safety data indicate that while it does not irritate the skin, it may cause serious eye irritation and is harmful to aquatic life .

Case Studies

Several studies have utilized Rac Deoxy-O-desmethyl Venlafaxine-d6 to explore its pharmacokinetics and therapeutic effects:

  • Study on Pharmacokinetics : A study demonstrated that the deuterated form allows for precise tracking of venlafaxine metabolism in vivo, providing insights into its bioavailability and half-life .
  • Therapeutic Monitoring : In clinical settings, the use of this compound as an internal standard has improved the accuracy of venlafaxine level assessments in patients undergoing treatment for depression and anxiety disorders .

Data Table: Biological Activity Summary

Property Details
Molecular FormulaC16H19D6NO2
Molecular Weight269.41 g/mol
Mechanism of ActionSerotonin-Norepinephrine Reuptake Inhibition
Clinical ApplicationsAntidepressant treatment
Toxicological ConcernsHarmful if swallowed; causes eye irritation
Analytical UseInternal standard for LC-MS/MS

Q & A

Basic Research Questions

Q. How is rac Deoxy-O-desmethyl Venlafaxine-d6 structurally characterized and distinguished from its non-deuterated analogs?

  • Methodological Answer: Structural elucidation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) to verify deuterium incorporation. For instance, high-resolution MS can differentiate isotopic patterns, while 1^1H-NMR will show reduced signal intensity for deuterated protons. Comparative analysis with non-deuterated analogs (e.g., O-desmethylvenlafaxine) is essential, referencing USP reference standards (CAS 93413-62-8) for validation .

Q. What are the recommended safety protocols for handling rac Deoxy-O-desmethyl Venlafaxine-d6 in laboratory settings?

  • Methodological Answer: Follow OSHA guidelines for handling research chemicals: use PPE (gloves, lab coats, eye protection), conduct experiments in fume hoods, and avoid inhalation or skin contact. Dispose of waste via approved hazardous waste programs. Safety data sheets (SDS) indicate no classified hazards, but precautions are necessary due to incomplete toxicity data .

Q. Which analytical techniques are validated for quantifying rac Deoxy-O-desmethyl Venlafaxine-d6 in biological matrices?

  • Methodological Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Use deuterated internal standards (e.g., Venlafaxine-d6, CAS 1062606-12-5) to correct for matrix effects. Column parameters (e.g., C18, 250 × 4.6 mm) and mobile phase gradients (acetonitrile-phosphate buffer) should align with USP monographs for Venlafaxine .

Advanced Research Questions

Q. How does deuterium substitution in rac Deoxy-O-desmethyl Venlafaxine-d6 influence its pharmacokinetic stability and metabolic pathways compared to the non-deuterated form?

  • Methodological Answer: Deuterium can reduce first-pass metabolism via the kinetic isotope effect (KIE), prolonging half-life. In vitro studies using human liver microsomes should compare CYP450-mediated oxidation rates. Monitor metabolites (e.g., Venlafaxine N-Oxide, CAS 1094598-37-4) using stable isotope tracing. Data interpretation must account for deuterium’s impact on enzyme binding affinity .

Q. What methodological considerations are critical when using rac Deoxy-O-desmethyl Venlafaxine-d6 in receptor binding assays targeting serotonin-norepinephrine reuptake transporters (SERT/NET)?

  • Methodological Answer: Radioligand displacement assays (e.g., 3^3H-paroxetine for SERT) require correction for isotopic mass differences in competitive binding. Use HEK-293 cells overexpressing SERT/NET to assess IC50_{50} shifts. Validate results against non-deuterated controls to isolate isotopic effects on binding kinetics .

Q. How should researchers address discrepancies in impurity profiles when synthesizing rac Deoxy-O-desmethyl Venlafaxine-d6 under varying reaction conditions?

  • Methodological Answer: Employ orthogonal chromatographic methods (HPLC and GC-MS) to identify impurities. For example, residual starting materials (e.g., O-desmethylvenlafaxine) or byproducts (e.g., succinate derivatives) should be quantified against USP acceptance criteria (<0.15% for individual impurities). Reaction optimization (e.g., pH, temperature) must balance deuterium incorporation efficiency and purity .

Q. What theoretical frameworks guide the design of studies investigating rac Deoxy-O-desmethyl Venlafaxine-d6’s role in neuropharmacological pathways?

  • Methodological Answer: Link experiments to serotonin-norepinephrine-dopamine reuptake inhibition (SNDRI) theory. Use in silico docking models (e.g., AutoDock Vina) to predict deuterium’s impact on transporter binding. In vivo studies should integrate microdialysis for neurotransmitter level monitoring in rodent models, contextualized within monoaminergic pathway frameworks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.